2-Methyl-1-(oxiran-2-yl)propan-2-ol
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Overview
Description
2-Methyl-1-(oxiran-2-yl)propan-2-ol is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a tertiary alcohol group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-1-(oxiran-2-yl)propan-2-ol can be synthesized through several methods. One common method involves the epoxidation of 2-methyl-2-propen-1-ol using a peracid such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction typically proceeds at room temperature and yields the desired epoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(oxiran-2-yl)propan-2-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted alcohols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Diols.
Substitution: Substituted alcohols.
Scientific Research Applications
2-Methyl-1-(oxiran-2-yl)propan-2-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-1-(oxiran-2-yl)propan-2-ol involves its reactivity due to the presence of the oxirane ring and the tertiary alcohol group. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
2-(oxiran-2-yl)propan-2-ol: This compound has a similar structure but lacks the methyl group at the 2-position.
Epoxydihydrolinalool: Another epoxide with a different substitution pattern.
Uniqueness
2-Methyl-1-(oxiran-2-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
2-methyl-1-(oxiran-2-yl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(2,7)3-5-4-8-5/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFWEKMZRADUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CO1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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